Arachidonic anhydride

Chemoenzymatic synthesis Lysophospholipid reacylation Phospholipid chemistry

Arachidonic anhydride (IUPAC: icosa-5,8,11,14-tetraenoyl icosa-5,8,11,14-tetraenoate; CAS 55726-28-8; molecular formula C₄₀H₆₂O₃; MW 590.92) is the symmetrical acid anhydride of the polyunsaturated omega-6 fatty acid arachidonic acid (AA; 20:4n-6). Unlike its parent free acid, arachidonic anhydride is a reactive acylating agent in which two arachidonoyl chains are linked via a central carbonyl–oxygen–carbonyl bridge, formally resulting from the dehydration of two AA molecules.

Molecular Formula C40H62O3
Molecular Weight 590.9 g/mol
Cat. No. B13780948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic anhydride
Molecular FormulaC40H62O3
Molecular Weight590.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C40H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32H,3-10,15-16,21-22,27-28,33-38H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-
InChIKeyFFBZPQRGHCBZJB-XCHUKFSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidonic Anhydride for Research Procurement: A Quantitative Differentiation Guide vs. Closest Analogs


Arachidonic anhydride (IUPAC: icosa-5,8,11,14-tetraenoyl icosa-5,8,11,14-tetraenoate; CAS 55726-28-8; molecular formula C₄₀H₆₂O₃; MW 590.92) is the symmetrical acid anhydride of the polyunsaturated omega-6 fatty acid arachidonic acid (AA; 20:4n-6). Unlike its parent free acid, arachidonic anhydride is a reactive acylating agent in which two arachidonoyl chains are linked via a central carbonyl–oxygen–carbonyl bridge, formally resulting from the dehydration of two AA molecules . This structural difference fundamentally alters its reactivity profile: the anhydride carbonyl is significantly more electrophilic than the carboxylic acid carbonyl of AA, enabling direct nucleophilic acyl substitution without the need for pre-activation or coupling reagents . Arachidonic anhydride is employed as a key intermediate in the chemoenzymatic synthesis of optically pure, regioisomerically defined phospholipids—such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and 2-arachidonoyl-sn-glycero-3-phosphocholine—where its use minimizes deleterious acyl migration . It also serves as a precursor for endocannabinoid probes, including 2-arachidonoylglycerol (2-AG) and anandamide analogs . The compound is supplied as a neat oil or in organic solvent, requires storage at –20°C under inert atmosphere, and its commercial distribution is restricted by active composition-of-matter patent protection, limiting generic sourcing .

1
Reactive acylating agent

Enables direct nucleophilic acyl substitution without pre-activation for phospholipid and endocannabinoid probe synthesis.

2
Chemoenzymatic phospholipid workflows

Supports regiospecific 2-arachidonoyl-lysophospholipid preparation with minimal acyl migration, reported to deliver >95% sn-2 positional purity.

3
Patent-restricted sourcing

Available only from authorized licensees; verify supplier authorization before procurement to ensure batch-to-batch consistency.

Procurement Integrity: Why Arachidonic Acid or Its Simple Esters Cannot Replace the Anhydride in Key Synthetic Workflows


Arachidonic anhydride is not simply a more reactive form of arachidonic acid; it is a fundamentally different chemical entity with a distinct reactivity profile that enables synthetic transformations inaccessible to the free acid (AA), its methyl/ethyl esters, or even its acid chloride. Generic substitution with arachidonic acid (CAS 506-32-1) fails because AA requires stoichiometric coupling reagents (e.g., DCC/DMAP) for ester or amide bond formation, introducing reagent-derived byproducts, complicating purification, and often leading to lower regioselectivity with glycerol-based substrates . Substitution with arachidonoyl chloride (CAS 57303-04-5) introduces the risk of acid-catalyzed double-bond isomerization and acyl migration due to the liberated HCl, particularly problematic in the synthesis of 2-arachidonoyl-lysophospholipids where even minor sn-2 to sn-1 migration abolishes biological activity . Simple esters like methyl arachidonate are hydrolytically stable and cannot serve as direct acyl donors. For procurement, mistaking the anhydride for other arachidonoyl derivatives results in failed syntheses, wasted research time, and non-reproducible biological data—outcomes that can only be avoided by sourcing the correct, patent-restricted anhydride compound .

Reactivity
Direct acyl substitution without coupling reagents; leaves only arachidonic acid as neutral byproduct.
Arachidonic acid requires stoichiometric DCC/DMAP, introducing urea byproducts and longer workups; may reduce regioselectivity.
Regiochemical fidelity
Minimal acid-catalyzed acyl migration; preserves sn-2 configuration for biologically active phospholipids.
Arachidonoyl chloride liberates HCl that drives irreversible sn-2→sn-1 migration, producing inactive isomers; reported sn-2 purity may drop to 70–85%.
Release kinetics
Non-enzymatic hydrolysis tunable by pH; supports formulation research where rapid AA release is needed.
Methyl/ethyl arachidonate are hydrolytically stable; require esterase activity, with t₁/₂ typically >6 h, limiting rapid-release applications.

Evidence-Based Differentiation Guide: Arachidonic Anhydride vs. Analogs in Synthesis, Selectivity, Stability, and Purity


Reaction Condition Efficiency: Arachidonic Anhydride vs. Arachidonic Acid in Phospholipid Synthesis

In the synthesis of regioisomerically pure 2-arachidonoyl-sn-glycero-3-phosphocholine, arachidonic anhydride enables a single-step, room-temperature acylation of lysophosphatidylcholine (lyso-PC) catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol-free chloroform over 10 minutes, without generating acidic byproducts that promote acyl migration. In contrast, using free arachidonic acid requires pre-activation with dicyclohexylcarbodiimide (DCC)/DMAP, longer reaction times (typically 12–24 hours), and generates dicyclohexylurea precipitate that complicates purification . The anhydride method is documented as yielding the desired 2-acyl regioisomer with minimal acyl migration, a critical quality attribute for subsequent biological assays, whereas acid-based coupling invariably produces a mixture of 1- and 2-acyl isomers requiring challenging chromatographic separation .

Reaction time efficiency
Class-level
~99% shorter
Rapid single-step acylation supports high-throughput phospholipid synthesis.
10 min anhydride/DMAP vs. 12–24 h for free acid with DCC/DMAP; minimal acyl migration reported.
Chemoenzymatic synthesis Lysophospholipid reacylation Phospholipid chemistry

Acyl Migration Control in Lysophospholipid Reacylation: Anhydride vs. Acid Chloride vs. Free Acid

Arachidonoyl chloride (CAS 57303-04-5), a closer reactivity analog than the free acid, liberates HCl during acylation, which catalyzes the thermodynamically driven migration of the sn-2 arachidonoyl group to the sn-1 position. This isomerization is essentially irreversible and results in a biologically inactive 1-acyl-2-lyso isomer. Arachidonic anhydride, in contrast, generates only arachidonic acid as the leaving group, a neutral species that does not promote acid-catalyzed isomerization . In the chemoenzymatic synthesis of isotopically labeled 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), the use of arachidonic anhydride for the reacylation step is specifically cited as the method that yields optically pure product with minimal acyl migration, a claim not made for acid chloride or free acid routes . The anhydride method thus delivers positional purity exceeding 95% at the sn-2 position, whereas acid chloride methods typically yield 70–85% sn-2 purity due to partial migration .

Sn-2 regioisomeric purity
Class-level
>95%
Preserves biological activity of endocannabinoid and phospholipid probes.
Acid chloride methods typically yield 70–85% sn-2 purity due to HCl-catalyzed migration.
Regioselective acylation Acyl migration Endocannabinoid precursor synthesis

Molar Efficiency in Acylation: Stoichiometric Advantage of Symmetrical Anhydride Over Mixed or Activated Esters

Arachidonic anhydride (C₄₀H₆₂O₃; MW 590.92) is a symmetrical anhydride that contains two arachidonoyl groups per molecule. In nucleophilic acyl substitution reactions, one arachidonoyl group is transferred to the nucleophile while the other is released as arachidonic acid. This provides a theoretical molar efficiency of one equivalent of acylated product per equivalent of anhydride, compared to simple esters like methyl arachidonate (C₂₁H₃₄O₂; MW 318.49), which require a catalyst (e.g., lipase or Ti(OiPr)₄) and often operate at a large molar excess to drive the transesterification equilibrium . Unlike mixed anhydrides (e.g., arachidonoyl ethyl carbonate), which generate a non-recoverable leaving group, the arachidonic acid byproduct from the symmetrical anhydride can in principle be recovered and recycled . For large-scale or multi-gram syntheses, this stoichiometric efficiency translates to lower mass input and reduced purification burden .

Stoichiometric efficiency
Class-level
~2-fold less arachidonoyl required
Lowers precursor mass input for multi-gram scale-up; reduces purification burden.
Symmetrical anhydride transfers one chain per molecule; esters often need 2–5 equivalents.
Atom economy Synthetic efficiency Arachidonoyl group transfer

Commercial Sourcing Restriction: Patent-Protected Monopoly vs. Generic Availability of Arachidonic Acid

Unlike arachidonic acid (CAS 506-32-1), which is available from numerous generic suppliers (e.g., Sigma-Aldrich A3611, Cayman Chemical 9001050), arachidonic anhydride is subject to active composition-of-matter patent protection that legally prohibits its sale by non-licensed vendors. Multiple chemical sourcing databases, including ChemicalBook, explicitly state: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited!' . As a result, only patent holders or their authorized licensees may supply the compound, creating a single-source or limited-source supply chain. This patent restriction ensures that all commercially available arachidonic anhydride originates from a controlled, quality-audited manufacturing process, whereas generic arachidonic acid varies in purity (typically 95–99%) and may contain peroxidized lipid contaminants that affect downstream enzymatic assays .

Commercial sourcing
Data to verify
Patent-protected supply chain
Authorized sourcing verification is required before procurement.
Multiple chemical databases state generic sale is prohibited; review vendor authorization status.
Intellectual property Supply chain security Research reagent procurement

Hydrolytic Stability and Formulation Compatibility: Arachidonic Anhydride as a Latent Arachidonic Acid Reservoir

In aqueous environments, arachidonic anhydride undergoes hydrolysis to regenerate two molecules of arachidonic acid. This hydrolysis follows pseudo-first-order kinetics with a rate that is tunable by pH and the presence of nucleophiles, enabling its use as a latent reservoir of AA in lipid-based formulations . By contrast, ethyl arachidonate and methyl arachidonate are essentially stable to hydrolysis under physiological conditions and require enzymatic cleavage (e.g., by esterases) for AA release . The anhydride thus offers a non-enzymatic release mechanism, with a hydrolysis half-life on the order of minutes to hours depending on formulation pH and buffer composition, compared to hours to days for enzymatic ester cleavage . This differential hydrolysis behavior allows formulators to tune the rate of AA delivery by selecting the appropriate arachidonoyl derivative .

Release kinetics
Class-level
t₁/₂ ~30–120 min (pH 7.4)
Enables pH-tunable, non-enzymatic AA release for lipid formulation research.
Ethyl arachidonate t₁/₂ >6 h under similar conditions; requires esterase activity.
Prodrug design Controlled hydrolysis Lipid-based formulation

Optimal Procurement and Use Cases for Arachidonic Anhydride in Targeted Lipid Synthesis and Endocannabinoid Research


Synthesis of Regioisomerically Pure 2-Arachidonoyl-Lysophospholipids for Endocannabinoid Pathway Studies

When preparing 2-arachidonoyl-sn-glycero-3-phosphocholine or 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine ([¹³C]-SAPC) as substrates for phospholipase A₂ assays, NMR structural studies, or mass spectrometry lipidomics standards, arachidonic anhydride is the reagent of choice. Its use eliminates the acidic conditions and acyl migration associated with arachidonoyl chloride, delivering >95% sn-2 positional purity as documented in chemoenzymatic protocols. Procuring the anhydride directly circumvents the need for in-house synthesis from AA and oxalyl chloride, saving 1–2 synthetic days and ensuring batch-to-batch reproducibility from a patent-authorized source .

Preparation of 2-Arachidonoylglycerol (2-AG) and Non-Hydrolyzable Endocannabinoid Analogs

For the stereoselective synthesis of 2-AG, the major endogenous cannabinoid receptor agonist, arachidonic anhydride enables direct acylation of protected glycerol without the acidic isomerization that plagues acid chloride routes. The evidence for regioselective oxirane opening (e.g., trifluoroacetic anhydride-catalyzed glycidyl arachidonate rearrangement) highlights the broader utility of arachidonoyl anhydride intermediates in accessing 2-AG scaffolds free of the thermodynamically favored 1-AG isomer. Researchers targeting CB1/CB2 SAR studies should procure the anhydride to ensure isomerically pure starting material .

Formulation of pH-Responsive Lipid Nanoparticles with Tunable Arachidonic Acid Release

In lipid-based drug delivery research, arachidonic anhydride can be incorporated into liposomal or solid lipid nanoparticle formulations as a non-enzymatic, pH-sensitive prodrug moiety. The anhydride bond hydrolyzes at a rate determined by the local pH of the target compartment (e.g., tumor microenvironment, endosomal lumen), releasing free arachidonic acid for subsequent eicosanoid-mediated signaling. This tunable release profile, which operates on a timescale of minutes to hours depending on formulation pH, is not achievable with enzymatically cleaved arachidonoyl esters (t₁/₂ >6 h), making the anhydride the appropriate reagent for kinetic release studies .

Quality Control and Authentication of Patent-Restricted Research Reagents

For core facilities and institutional procurement departments servicing multiple end-cannabinoid or phospholipid research groups, verifying the authenticity and authorized sourcing of arachidonic anhydride is essential. Given the active patent restriction documented on ChemicalBook, any supplier purporting to offer generic arachidonic anhydride at anomalously low prices should be scrutinized for legal compliance and product integrity. Procurement should be routed exclusively through patent-licensed vendors, and each lot should be accompanied by a Certificate of Analysis specifying purity (typically ≥95% by HPLC), peroxide value, and residual solvent profile to ensure fitness for sensitive enzymatic assays .

Application
Selection Property
Validation Focus
2-Arachidonoyl-lysophospholipid synthesis
High regioisomeric purity (>95% sn-2) without acyl migration, enabled by neutral leaving group.
Positional purity by NMR or chiral HPLC; confirm minimal 1-acyl isomer content.
Endocannabinoid (2-AG) probe preparation
Direct acylation of protected glycerol scaffolds yielding isomerically pure 2-AG without 1-AG contamination.
Isomer ratio by chiral chromatography; CB1/CB2 binding assay to verify functional identity.
pH-responsive lipid nanoparticle research
pH-sensitive anhydride hydrolysis for controlled, non-enzymatic arachidonic acid release in formulation studies.
Hydrolysis kinetics under target pH and temperature; AA release profile by LC-MS.
Authorized procurement verification
Patent-compliant supply chain with batch-specific Certificate of Analysis.
Supplier patent license status; purity (HPLC), peroxide value, residual solvent profile.
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